molecular formula C12H17N5O4 B1671360 恩替卡韦水合物 CAS No. 209216-23-9

恩替卡韦水合物

货号: B1671360
CAS 编号: 209216-23-9
分子量: 295.29 g/mol
InChI 键: YXPVEXCTPGULBZ-JBDQBEHPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Clinical Applications

  • Chronic Hepatitis B Treatment
    • Indication : Entecavir is primarily indicated for patients with chronic hepatitis B infection, particularly those with elevated liver enzymes and active viral replication.
    • Efficacy : Clinical trials have demonstrated that entecavir effectively reduces serum HBV DNA levels and promotes HBeAg seroconversion, indicating a favorable response to therapy. In a study involving 120 patients treated for 48 weeks, significant reductions in both total HBV DNA and covalently closed circular DNA (cccDNA) were observed .
    MeasurementBaseline (copies/mL)Week 48 (copies/mL)p-value
    Total HBV DNA6.8 × 10^72.5 × 10^3 (undetectable)< 0.01
    cccDNA5.1 × 10^62.4 × 10^3 (undetectable)< 0.01
    Alanine Aminotransferase (ALT)136 U/L48 U/L< 0.01
  • Post-Liver Transplantation
    • Entecavir is used to prevent HBV reinfection in patients who have undergone liver transplantation, significantly reducing the risk of recurrence in this vulnerable population .
  • HIV Co-Infection
    • While entecavir has limited efficacy against HIV, it is sometimes used in patients co-infected with HIV and HBV as part of a comprehensive antiretroviral therapy regimen, provided that an effective HIV treatment is also employed to prevent resistance .

Potential Applications Beyond Hepatitis B

Recent studies have explored the use of entecavir in oncology settings, particularly its potential synergistic effects when combined with other cancer therapies. Research indicates that entecavir may enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in tumor growth .

Case Studies

  • Long-Term Treatment Outcomes
    • A study involving woodchucks chronically infected with woodchuck hepatitis virus showed that long-term entecavir administration led to sustained antiviral responses without significant adverse effects or emergence of resistant variants .
  • Impact on Liver Health
    • In a cohort study assessing patients with chronic hepatitis B undergoing entecavir therapy, significant improvements in liver enzyme levels were noted after a year of treatment, correlating with reduced liver inflammation and fibrosis .

Safety Profile

Entecavir is generally well-tolerated; however, some common side effects include headache, fatigue, dizziness, and gastrointestinal disturbances. Serious adverse effects can include lactic acidosis and liver complications if therapy is abruptly discontinued . Regular monitoring of hepatic function is recommended during treatment.

生化分析

Biochemical Properties

Entecavir hydrate is a guanine analogue that inhibits all three steps in the viral replication process . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus (HBV) polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Cellular Effects

Entecavir hydrate has selective activity against hepatitis B virus (HBV), making it an effective treatment for patients with active viral replication, histological evidence of active disease, or persistent elevations in liver transaminases . It can lead to a significant reduction in mean HBV DNA levels and corresponding improvement in liver histology .

Molecular Mechanism

The molecular mechanism of action of Entecavir hydrate involves its competition with the natural substrate deoxyguanosine triphosphate. This competition allows Entecavir hydrate to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Temporal Effects in Laboratory Settings

The effects of Entecavir hydrate over time in laboratory settings are significant. One-year treatment with Entecavir hydrate is associated with a 5 to 7 log (10) reduction in mean HBV DNA levels and corresponding improvement in liver histology . The rate of virologic resistance is around 1 percent with up to five years of follow-up .

Metabolic Pathways

Entecavir hydrate is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system . It is efficiently phosphorylated to the active triphosphate form

准备方法

合成路线和反应条件: 恩替卡韦水合物的制备涉及几个步骤:

工业生产方法: 恩替卡韦水合物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括确保高选择性和立体选择性,改善反应条件,简化产物纯化方法 .

反应类型:

常用试剂和条件:

主要形成的产物:

生物活性

Entecavir hydrate (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of ETV, focusing on its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety profile, supported by relevant data and case studies.

Entecavir is a guanosine nucleoside analogue that exhibits its antiviral effects by inhibiting HBV polymerase. Once phosphorylated to its active triphosphate form (ETV-TP), it competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The inhibition occurs through three primary mechanisms:

  • Priming of the HBV polymerase : ETV-TP prevents the initiation of viral DNA synthesis.
  • Reverse transcription : It inhibits the reverse transcription of negative strand DNA from pregenomic RNA.
  • Synthesis of positive strand HBV DNA : ETV-TP effectively blocks the synthesis of the positive strand DNA.

The inhibitory constant (Ki) for HBV DNA polymerase is exceptionally low at 0.0012 μM, indicating high potency against the virus. In contrast, its activity against human DNA polymerases α, β, and δ is significantly weaker, with Ki values ranging from 18 to 40 µM, thus minimizing potential off-target effects on human cells .

Pharmacokinetics

The pharmacokinetic profile of entecavir has been extensively studied. A notable study involving 25 subjects provided the following pharmacokinetic parameters under fasting conditions:

ParameterTest (Mean ± SD)Reference (Mean ± SD)Ratio (90% CI)
AUC0-t (pg·h/ml)31382 ± 622631886 ± 61560.98 (0.96 – 1.01)
Cmax (pg/ml)11387 ± 229111671 ± 26630.98 (0.92 – 1.05)
tmax (h)0.67 (0.33 -2.50)0.75 (0.33-3.00)--

These results indicate that ETV has a consistent absorption profile with a median time to maximum concentration (tmax) around 0.67 hours .

Clinical Efficacy

Clinical trials have demonstrated that entecavir significantly reduces HBV replication and improves liver function in patients with chronic hepatitis B. A study involving 120 HBeAg-positive patients treated with ETV for 48 weeks showed substantial reductions in serum HBV DNA and covalently closed circular DNA (cccDNA):

PatientsWeek 0 Median (Range)Week 48 Median (Range)p-value
HBV DNA6.8×10^7 (1.5×10^7 -3.2×10^8)2.5×10^3 (undetectable -2.2×10^6)<0.01
cccDNA5.1×10^6 (3.1×10^5 -2.6×10^7)2.4×10^3 (undetectable -6.7×10^4)<0.01
ALT136 (66–320)48 (26–83)<0.01

These findings underscore ETV's effectiveness in achieving viral suppression and improving biochemical markers of liver function .

Safety Profile

Entecavir is generally well-tolerated, with a safety profile comparable to other nucleoside analogs used for HBV treatment. Common side effects include headache and fatigue, while serious adverse effects are rare but can include lactic acidosis and hepatotoxicity in specific populations, particularly those with pre-existing liver conditions .

Case Studies

A notable case study involved a pregnant woman treated with entecavir for chronic hepatitis B during her pregnancy without adverse effects on her child’s health over six years . This suggests that entecavir may be safely administered during pregnancy under careful medical supervision.

属性

CAS 编号

209216-23-9

分子式

C12H17N5O4

分子量

295.29 g/mol

IUPAC 名称

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1

InChI 键

YXPVEXCTPGULBZ-JBDQBEHPSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O

手性 SMILES

C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O

规范 SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O

外观

Solid powder

颜色/形态

White to off white powder

物理描述

Solid

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C)
In water, 2.4X10+3 mg/L, temp not specified
6.59e+00 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BMS-200475;  BMS 200475;  BMS200475;  BMS 200475-01;  BMS-200475-01;  Entecavir hydrate;  Entecavir monohydrate;  Baraclude.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Entecavir hydrate
Reactant of Route 2
Entecavir hydrate
Reactant of Route 3
Entecavir hydrate
Reactant of Route 4
Entecavir hydrate
Reactant of Route 5
Entecavir hydrate
Reactant of Route 6
Reactant of Route 6
Entecavir hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。